![molecular formula C29H36N2O4 B3082704 N-Ethylethanamine;5-methoxy-5-oxo-2-(tritylamino)pentanoic acid CAS No. 113408-47-2](/img/structure/B3082704.png)
N-Ethylethanamine;5-methoxy-5-oxo-2-(tritylamino)pentanoic acid
Overview
Description
N-Ethylethanamine;5-methoxy-5-oxo-2-(tritylamino)pentanoic acid, also known as N-Ethylethanamine, is a compound that has been widely studied for its potential applications in scientific research. It has been used in a variety of lab experiments and has been shown to have a wide range of biochemical and physiological effects. In
Scientific Research Applications
Psychedelic Effects and Serotonin Receptors
5-MeO-DMT is a tryptamine hallucinogen found in the toxin of Colorado River toads. It interacts with serotonin receptors, particularly 5-HT2A . This receptor plays a crucial role in mediating both hallucinogenic and therapeutic effects of psychedelics like LSD and psilocybin . However, 5-MeO-DMT also engages the 5-HT1A receptor, which contributes to its behavioral effects. Understanding these interactions is essential for potential therapeutic applications.
Structural Pharmacology of 5-HT1A
Researchers have used cryogenic electron microscopy (cryo-EM) to determine the molecular structure of the 5-HT1A receptor in complex with 5-MeO-DMT. By analyzing the structure-activity relationship, they identified key determinants of 5-HT1A signaling potency, efficacy, and selectivity. This knowledge could aid in drug development for neuropsychiatric disorders .
Anxiolytic and Antidepressant Properties
While 5-MeO-DMT lacks hallucinogenic effects in a selective 5-HT1A analog, it still exhibits anxiolytic and antidepressant activity in socially defeated animals. This suggests potential therapeutic benefits beyond its psychedelic properties .
Chemical Synthesis Challenges
Due to its complex structure, total chemical synthesis of 5-MeO-DMT remains challenging. Researchers continue to explore efficient synthetic routes to access this compound for further study .
Radio Ligand Development
5-MeO-DMT derivatives serve as precursors for radio ligands used in positron emission tomography (PET) imaging. These ligands can help visualize specific receptors in the brain, aiding in neuroimaging studies .
Biological Activity Beyond Hallucination
Beyond its hallucinogenic effects, 5-MeO-DMT’s unique pharmacological profile warrants investigation into its potential therapeutic applications. Researchers are exploring its impact on mood disorders, anxiety, and depression .
Mechanism of Action
Target of Action
The compound “N-Ethylethanamine;5-methoxy-5-oxo-2-(tritylamino)pentanoic acid” is a complex molecule that likely interacts with multiple targets. Based on its structure, it appears to contain elements of both amines and carboxylic acids . Amines are known to interact with a variety of biological targets, including neurotransmitter receptors and enzymes . Carboxylic acids, on the other hand, can participate in various biochemical reactions, often serving as substrates for enzymes .
Mode of Action
The amine group might interact with biological targets through processes such as protonation or deprotonation, forming ionic bonds with target molecules . The carboxylic acid group could participate in reactions such as esterification or amide bond formation .
Biochemical Pathways
The compound could potentially affect multiple biochemical pathways due to its complex structure. For instance, it might influence pathways involving neurotransmitters, given the presence of the amine group . Additionally, the carboxylic acid group could play a role in metabolic pathways, possibly serving as a substrate for various enzymes .
Pharmacokinetics
Both amines and carboxylic acids are known to have good solubility in water, which could potentially enhance the compound’s bioavailability .
Result of Action
Given its structural features, it might influence cellular processes such as signal transduction or metabolism .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, the protonation state of the amine and carboxylic acid groups could vary depending on the pH, potentially affecting the compound’s interactions with its targets .
properties
IUPAC Name |
N-ethylethanamine;5-methoxy-5-oxo-2-(tritylamino)pentanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25NO4.C4H11N/c1-30-23(27)18-17-22(24(28)29)26-25(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21;1-3-5-4-2/h2-16,22,26H,17-18H2,1H3,(H,28,29);5H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIUHRFQYJMICOO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC.COC(=O)CCC(C(=O)O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 13918186 |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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